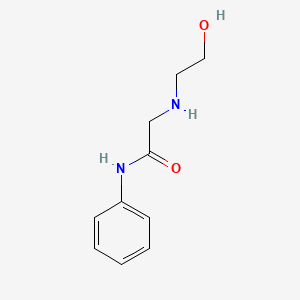

2-(2-Hydroxyethylamino)-N-phenylacetamide

Description

Overview of Hydroxyethylamine-Based Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The hydroxyethylamine (HEA) scaffold is a crucial pharmacophore in the design of a wide array of therapeutic agents. This structural motif, characterized by a hydroxyl group bonded to a carbon atom adjacent to an amino group, is a key feature in many successful drugs. The HEA moiety often acts as a transition-state isostere for peptide hydrolysis, enabling it to effectively inhibit various classes of proteases.

One of the most notable applications of the HEA scaffold is in the development of protease inhibitors, particularly those targeting aspartic proteases. For instance, HEA-based inhibitors have been instrumental in the fight against HIV, with several approved antiretroviral drugs incorporating this core structure to block the action of HIV protease. Beyond antiviral applications, HEA derivatives have been investigated for their potential in treating other conditions. Research has demonstrated their utility in designing inhibitors of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.

The versatility of the HEA scaffold allows for extensive chemical modification, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This adaptability has cemented the hydroxyethylamine unit as a privileged scaffold in modern drug discovery.

Table 1: Representative Examples of Bioactive Hydroxyethylamine-Based Compounds

| Compound Name | Therapeutic Area | Mechanism of Action |

| Saquinavir | Antiviral (HIV) | HIV protease inhibitor |

| Lopinavir | Antiviral (HIV) | HIV protease inhibitor |

| Atazanavir | Antiviral (HIV) | HIV protease inhibitor |

| BACE1 Inhibitors | Neurodegenerative Diseases | Inhibition of β-secretase |

Overview of N-Phenylacetamide Derivatives in Chemical Biology and Therapeutic Development

N-phenylacetamide derivatives, also known as acetanilides, represent another class of compounds with a long history and diverse applications in chemical biology and therapeutic development. The core structure consists of an acetamide (B32628) group linked to a phenyl ring. This framework provides a versatile platform for the synthesis of molecules with a broad spectrum of biological activities.

Historically, acetanilide (B955) itself was one of the first synthetic analgesics and antipyretics, though its use has been largely discontinued (B1498344) due to toxicity. However, the N-phenylacetamide moiety remains a key component in many modern pharmaceuticals. For example, it forms the structural basis for local anesthetics like lidocaine (B1675312) and has been incorporated into various other drug classes, including antiarrhythmics and anticonvulsants.

In contemporary research, N-phenylacetamide derivatives are being explored for a range of therapeutic applications. Studies have shown that modifications to the phenyl ring and the acetamide group can lead to compounds with potent antibacterial, antifungal, and anticancer properties. nih.govnih.gov The ability to readily synthesize a large library of analogs makes the N-phenylacetamide scaffold an attractive starting point for lead optimization in drug discovery programs. For instance, the synthesis of novel N-phenylacetamide derivatives containing thiazole (B1198619) moieties has yielded compounds with promising antibacterial activity. nih.gov

Table 2: Selected Research Findings on N-Phenylacetamide Derivatives

| Derivative Class | Research Focus | Key Findings | Reference |

| Thiazole-containing N-phenylacetamides | Antibacterial Agents | Showed promising in vitro activity against various bacteria. | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamides | Anticancer Agents | Demonstrated cytotoxic effects against cancer cell lines. | nih.gov |

| 1,2,3-Triazole-incorporated N-phenylacetamides | Biological Evaluation | Efficient synthesis and evaluation of biological activities. | nih.gov |

Significance of Hybrid Chemical Structures Possessing Both Hydroxyethylamine and N-Phenylacetamide Moieties in Contemporary Research

The strategic combination of two or more distinct pharmacophores into a single hybrid molecule is a powerful approach in modern drug design. This strategy aims to create novel chemical entities with potentially synergistic or multi-target activities, improved pharmacokinetic profiles, or unique biological properties that are not achievable with the individual components alone.

A hybrid structure like 2-(2-hydroxyethylamino)-N-phenylacetamide, which contains both a hydroxyethylamine and an N-phenylacetamide moiety, holds considerable interest from a research perspective. The hydroxyethylamine portion can be envisaged to interact with specific biological targets, such as enzymes, through hydrogen bonding and by mimicking transition states. Concurrently, the N-phenylacetamide fragment offers a scaffold that can be readily functionalized to modulate properties like solubility, membrane permeability, and metabolic stability.

The presence of both a hydrogen bond donor (hydroxyl and secondary amine) and acceptor (amide carbonyl) within the same molecule suggests the potential for complex and specific interactions with biological macromolecules. The phenyl ring of the N-phenylacetamide moiety provides a site for potential π-π stacking interactions with aromatic residues in protein binding pockets.

While direct experimental data on this compound is scarce, the conceptual design of such a hybrid molecule suggests several avenues for future research. It could be investigated as a potential inhibitor of enzymes where both polar and aromatic interactions are crucial for binding. Furthermore, the synthesis of a library of derivatives, by modifying either the hydroxyethylamine or the N-phenylacetamide part, could lead to the discovery of novel bioactive compounds with tailored properties for a variety of therapeutic targets. The exploration of such hybrid structures is a promising area for the development of next-generation therapeutic agents. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethylamino)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-7-6-11-8-10(14)12-9-4-2-1-3-5-9/h1-5,11,13H,6-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIIKQLFXXPXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572416 | |

| Record name | N~2~-(2-Hydroxyethyl)-N-phenylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84726-81-8 | |

| Record name | N~2~-(2-Hydroxyethyl)-N-phenylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigational Biological Activities of 2 2 Hydroxyethylamino N Phenylacetamide and Its Structural Congeners

Antimalarial Efficacy Studies of Hydroxyethylamine Scaffolds

The hydroxyethylamine (HEA) scaffold is a crucial structural element found in a number of potent antiplasmodial compounds. nih.gov These compounds have been identified as promising candidates in the fight against malaria, a disease that continues to pose a significant global health threat due to the emergence of drug-resistant strains of Plasmodium species. nih.gov The biological activity of hydroxyethylamines is often attributed to the secondary alcohol in their structure, which mimics the tetrahedral intermediate formed during peptide bond cleavage by proteases. nih.gov

Activity Profiles against Diverse Plasmodium falciparum Strains

Hydroxyethylamine-based compounds have demonstrated notable efficacy against various strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. Research has shown that these compounds exhibit inhibitory activity against both chloroquine (B1663885) (CQ)-sensitive and CQ-resistant strains. nih.govresearchgate.net

For instance, two specific hydroxyethylamine compounds, referred to as compound 1 and compound 2, displayed significant activity against the 3D7 (CQ-sensitive) and 7GB (CQ-resistant) strains of P. falciparum. nih.gov Furthermore, these compounds were also effective against an artemisinin-resistant field isolate, indicating their potential to combat multidrug-resistant malaria. nih.gov The 50% inhibitory concentrations (IC50) for these compounds against the artemisinin-resistant strain were in the nanomolar range, highlighting their potent antiplasmodial activity. nih.gov

Another study involving twenty-seven hydroxyethylamine derivatives identified four compounds (5e, 6j, 6o, and 6s) with strong activity against the 3D7 strain. These were further evaluated against the 7GB strain, with compound 5e, which contains a piperidinopiperidine moiety, showing promising results. nih.govresearchgate.net

Table 1: Antimalarial Activity of Select Hydroxyethylamine Derivatives against P. falciparum Strains

| Compound | P. falciparum Strain | IC50 (µM) | Source |

|---|---|---|---|

| Compound 1 | 3D7 | 1.16 | nih.gov |

| Compound 2 | 3D7 | 1.25 | nih.gov |

| Compound 1 | 7GB | ~3 | nih.gov |

| Compound 2 | 7GB | ~3 | nih.gov |

| Compound 1 | ART-resistant | 0.785 | nih.gov |

| Compound 2 | ART-resistant | 1.097 | nih.gov |

| Compound 5e | 3D7 | 1.16 ± 0.04 | nih.govresearchgate.net |

| Compound 6j | 3D7 | Not specified | nih.gov |

| Compound 6o | 3D7 | Not specified | nih.gov |

| Compound 6s | 3D7 | 1.30 ± 0.03 | nih.govresearchgate.net |

Impact on Multiple Plasmodium Life Stages, including Blood-Stage, Liver-Stage, and Gametocytes

A significant advantage of certain hydroxyethylamine compounds is their ability to target multiple stages of the Plasmodium life cycle, which is crucial for malaria eradication efforts. nih.gov These compounds have shown activity against the pathogenic asexual blood stages, the silent liver stage, and the transmissible gametocyte stages. nih.gov

In in vivo studies using mice infected with P. berghei, treatment with hydroxyethylamine compounds resulted in a significant reduction in the blood parasite load. nih.gov Notably, these compounds were also active against the liver stage of the infection. nih.govrsc.org For example, compound 1 demonstrated a marked reduction in liver-stage infection in mice infected with P. berghei sporozoites. nih.govrsc.org

Furthermore, these compounds have been shown to affect the development of gametocytes, the sexual stage of the parasite responsible for transmission from humans to mosquitoes. nih.gov They also prevent the maturation of ookinetes, the stage that develops in the mosquito midgut. nih.gov This multistage activity suggests that hydroxyethylamine-based compounds could not only treat the clinical symptoms of malaria but also block its transmission. nih.gov

Targeting of Aspartic Proteases, Specifically Plasmepsin Inhibition

The antimalarial mechanism of action of hydroxyethylamine derivatives often involves the inhibition of parasitic aspartic proteases known as plasmepsins. nih.gov These enzymes are crucial for the degradation of hemoglobin in the parasite's digestive vacuole, a process essential for its survival. nih.govresearchgate.net The hydroxyethylamine scaffold is key to this inhibitory activity, as its secondary alcohol mimics the tetrahedral intermediate of the peptide bond cleavage, thus blocking the enzyme's active site. nih.gov

Several studies have confirmed that hydroxyethylamine-based molecules are potent inhibitors of plasmepsins, including Plasmepsin II and Plasmepsin IV. nih.govnih.govplos.org For instance, a novel class of phthalimides functionalized with hydroxyethylamine scaffolds were designed and evaluated as inhibitors of Plasmepsin 2 and Plasmepsin 4. nih.gov In silico studies have also suggested a high affinity of certain hydroxyethylamine compounds towards Plasmepsin II. nih.gov The selective inhibition of plasmepsins over human proteases is a key advantage, suggesting a potentially favorable safety profile for these compounds. nih.gov

Table 2: Plasmepsin Inhibitory Activity of Select Hydroxyethylamine Derivatives

| Compound | Target Plasmepsin | Inhibition Constant (Ki) (µM) | Source |

|---|---|---|---|

| 6u | Plasmepsin 2 | 0.99 ± 0.1 | nih.govresearchgate.net |

| 6t | Plasmepsin 4 | 3.3 ± 0.3 | nih.govresearchgate.net |

| 1SR | Plasmepsin IV | Potent inhibitor | nih.gov |

Antiviral Research Applications of Related Compounds

The structural motifs of hydroxyethylamine and N-phenylacetamide have also been explored for their potential antiviral activities, targeting key enzymes in viral replication cycles.

Inhibition of SARS-CoV-2 Main Protease (3CLpro) by Hydroxyethylamine Analogues

In the context of the COVID-19 pandemic, significant research efforts have been directed towards identifying inhibitors of the SARS-CoV-2 main protease (3CLpro), an enzyme vital for viral replication. nih.govchemrxiv.org The hydroxyethylamine scaffold has been investigated as a potential pharmacophore for designing such inhibitors. chemrxiv.orgacs.orgnih.gov

Virtual screening of a library of hydroxyethylamine analogues has led to the identification of promising hit compounds that bind to 3CLpro with high affinity. nih.gov One such compound, N,N'-((3S,3'S)-piperazine-1,4-diylbis(3-hydroxy-1-phenylbutane-4,2-diyl))bis(2-(5-methyl-1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide), demonstrated significant in vitro antiviral activity against SARS-CoV-2. nih.gov Further computational studies have supported the potential of novel hydroxyethylamine analogues as strong candidates for therapeutic discovery against COVID-19. chemrxiv.orgnih.gov

Targeting Hepatitis C Virus (HCV) Serine Protease by N-Phenylacetamide Derivatives

The Hepatitis C virus (HCV) NS3/4A serine protease is another critical target for antiviral drug development, as it is essential for the maturation of the viral polyprotein. nih.gov While specific studies on 2-(2-Hydroxyethylamino)-N-phenylacetamide for this target are not detailed, the broader class of N-phenylacetamide derivatives has been explored in the design of HCV protease inhibitors.

Research into HCV protease inhibitors has led to the development of potent molecules that target the highly conserved active site of the enzyme. nih.gov Some of these inhibitors contain N-phenylacetamide-like moieties within their larger molecular structures. For instance, the screening of compound libraries has identified molecules with N-phenylsulfonamide or aminosulfonamide functional groups that interact with the S1, S2, and S3 pockets of the HCV protease active site. acs.org These findings underscore the potential utility of the N-phenylacetamide scaffold in the rational design of novel antiviral agents against HCV.

Antibacterial Investigations of N-Phenylacetamide Derivatives

The N-phenylacetamide core is a versatile structure that has been incorporated into numerous compounds designed to combat bacterial infections. Studies have focused on the efficacy of these derivatives against a range of bacteria, including those that affect plants and humans, and have also explored their mechanisms of action, such as the disruption of virulence factors and biofilm formation.

Activity against Specific Phytopathogenic and Human Bacterial Strains (e.g., Xanthomonas oryzae, Escherichia coli, Bacillus subtilis)

Research has demonstrated the potential of N-phenylacetamide derivatives as antibacterial agents. A series of novel N-phenylacetamide derivatives featuring 4-arylthiazole moieties were synthesized and evaluated for their in vitro antibacterial activities against several phytopathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. nih.govnih.govmdpi.comnih.gov The findings revealed that these compounds exhibit promising antibacterial effects. For instance, the compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide demonstrated a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). nih.gov Scanning electron microscopy confirmed that this compound could induce the rupture of the Xoo cell membrane. nih.gov

Further studies on other N-phenylacetamide derivatives have shown activity against human pathogenic bacteria. Phenylacetamide and benzohydrazide (B10538) derivatives were screened for their antibacterial activity against a panel of pathogens, showing significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 μg/mL. Specifically against Escherichia coli, some compounds exhibited potent and selective inhibitory activity with MIC values as low as 0.64 and 0.67 μg/mL. In another study, newly synthesized acetamide (B32628) derivatives were tested against Gram-positive (Streptococcus pyogenes) and Gram-negative (E. coli and Proteus mirabilis) bacteria. Certain derivatives bearing a para-chlorophenyl moiety showed significant antibacterial properties. The antibacterial activity of Bacillus subtilis extracts has been noted against a range of foodborne pathogens, indicating the broad-spectrum potential of certain antimicrobial compounds.

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae | EC50 | 156.7 µM | nih.gov |

| Phenylacetamide Derivative 5 | Escherichia coli | MIC | 0.64 µg/mL | |

| Phenylacetamide Derivative 21 | Escherichia coli | MIC | 0.67 µg/mL | |

| Acetamide Derivative 22 (with p-chlorophenyl moiety) | Escherichia coli | MIC | 12.5 µg/mL | |

| Acetamide Derivative 22 (with p-chlorophenyl moiety) | Proteus mirabilis | MIC | 12.5 µg/mL |

Modulation of Bacterial Virulence Factors and Biofilm Formation

Bacterial virulence factors and biofilm formation are key targets for the development of new antibacterial therapies. Research into phenylacetamide derivatives has shown their potential to interfere with these processes. For instance, certain phenylacetamide and benzohydrazide derivatives exhibited potent activity in reducing E. coli biofilm formation. Phenylacetic acid (PAA) catabolism, a related process, has been shown to modulate virulence factors and drug resistance in Acinetobacter baumannii. This catabolism led to a twofold increase in biofilm formation and enhanced bacterial surface adherence, suggesting that targeting this pathway could be a viable strategy to control virulence.

Neuropharmacological Studies of Hydroxyethylamine-Based Inhibitors

The hydroxyethylamine scaffold is a well-established transition-state isostere for aspartyl proteases, making it a valuable component in the design of inhibitors for enzymes implicated in neurodegenerative diseases.

Evaluation of Neuroprotective Potential in Cellular Models

The neuroprotective effects of various compounds have been evaluated in cellular models of neurotoxicity. For instance, the neuroprotective effect of N-(2-propynyl)2-(5-benzyloxy-indol)methylamine (PF 9601N) and its metabolite was assessed in a human neuroblastoma SH-SY5Y cell line lesioned with dopamine. The metabolite showed a significant increase in cell viability, suggesting a protective role. This neuroprotective effect was attributed to the antioxidant capacity of the indole-based compounds. Other studies have also demonstrated the neuroprotective properties of various extracts and compounds in cellular models. For example, Nosustrophine, a nootropic supplement, was found to have potent neuroprotective properties in both animal and human cultured cells, enhancing neuronal survival. Similarly, indole-phenolic compounds have exhibited strong antioxidant and cytoprotective effects in cellular models, countering reactive oxygen species generated by amyloid-β peptide. These studies in cellular models provide a basis for understanding the potential of compounds with similar functional groups to protect neurons from damage.

Inhibition of Enzymes Implicated in Neurodegenerative Disorders (e.g., BACE-1, γ-Secretase, Pin1, Cdk5)

The hydroxyethylamine core has been central to the development of inhibitors for enzymes involved in the pathogenesis of Alzheimer's disease, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and γ-secretase. Hydroxyethylamine-derived inhibitors have been developed with low nanomolar potency against BACE-1. These inhibitors are designed to mimic the transition state of the enzyme's substrate, effectively blocking its activity. Similarly, hydroxyethylamine compounds have been identified as inhibitors of γ-secretase activity in cell culture. nih.gov

Other enzymes implicated in neurodegenerative disorders include Pin1 and Cdk5. While direct inhibition of Pin1 and Cdk5 by this compound is not extensively documented, the importance of inhibiting these enzymes has led to the development of other classes of inhibitors. For Pin1, which is overexpressed in many cancers and is a potential target in Alzheimer's disease, rationally designed peptide inhibitors that covalently target a cysteine in the active site have been developed. nih.gov For Cdk5, hyperactivity of which is linked to neurodegeneration, peptide inhibitors derived from Cdk5 itself have been shown to interfere with the Cdk5/p25 complex and ameliorate neurodegenerative phenotypes. nih.gov

Anticancer Research Pathways Involving Hydroxyethylamine and N-Phenylacetamide Compounds

The N-phenylacetamide scaffold has also been investigated for its potential in cancer therapy. Phenylacetamide derivatives have been shown to act as potential anticancer agents, with studies demonstrating their ability to induce apoptosis in cancer cells. mdpi.com For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and screened for their cytotoxic effects against various cancer cell lines. mdpi.com These compounds were particularly effective against the PC3 prostate carcinoma cell line. mdpi.com

Further research into the mechanisms of action has revealed that phenylacetamide derivatives can trigger both intrinsic and extrinsic apoptotic pathways. One study found that a specific phenylacetamide derivative was highly effective against cancer cells by upregulating the expression of Bcl-2, Bax, and FasL, as well as increasing caspase 3 activity. Another study on a phenylacetamide resveratrol (B1683913) derivative showed that it could inhibit breast cancer cell growth by inducing a G1 phase block in the cell cycle, accompanied by a decrease in CCND1 and CDK4 protein expression. These findings highlight the potential of N-phenylacetamide derivatives to be developed into novel anticancer agents that target key pathways in cancer cell proliferation and survival.

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | IC50 | 52 µM | mdpi.com |

| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | IC50 | 80 µM | mdpi.com |

| 2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamide (2c) | MCF-7 (Breast Cancer) | IC50 | 100 µM | mdpi.com |

| Phenylacetamide Derivative 3d | MDA-MB-468 (Breast Cancer) | IC50 | 0.6±0.08 µM | |

| Phenylacetamide Derivative 3d | PC-12 (Pheochromocytoma) | IC50 | 0.6±0.08 µM | |

| Phenylacetamide Derivative 3c | MCF-7 (Breast Cancer) | IC50 | 0.7±0.08 µM | |

| Phenylacetamide Derivative 3d | MCF-7 (Breast Cancer) | IC50 | 0.7±0.4 µM |

Modulation of Cellular Signaling Pathways Related to Proliferation and Apoptosis

Research into phenylacetamide derivatives has revealed their significant potential to influence the growth and death of cancer cells. researchgate.nettbzmed.ac.ir These compounds have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. tbzmed.ac.ir The mechanism often involves the induction of apoptosis, a form of programmed cell death, through both intrinsic and extrinsic pathways. researchgate.nettbzmed.ac.ir

Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The extrinsic pathway is initiated by signals from the cellular microenvironment through death receptors, while the intrinsic pathway is triggered by internal cellular sensors. nih.gov Studies on phenylacetamide derivatives demonstrate their ability to engage these pathways. For instance, investigations have shown that certain derivatives trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, alongside increasing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.nettbzmed.ac.irtbzmed.ac.ir Concurrently, a downregulation of anti-apoptotic proteins such as Bcl-2 has been observed. researchgate.nettbzmed.ac.ir This modulation of apoptotic regulatory proteins shifts the cellular balance towards cell death, thereby controlling cancer cell proliferation. researchgate.nettbzmed.ac.ir

The cytotoxic effects of these derivatives have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological function, has been determined for several phenylacetamide compounds. For example, one derivative demonstrated an IC50 value of 0.6 µM against both MDA-MB-468 and PC-12 cell lines, while other related compounds also showed significant cytotoxicity against the MCF-7 cell line with IC50 values around 0.7 µM. researchgate.nettbzmed.ac.irtbzmed.ac.ir

Table 1: Cytotoxic Activity of Select Phenylacetamide Derivatives Against Various Cancer Cell Lines

| Derivative | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Phenylacetamide Derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | researchgate.nettbzmed.ac.ir |

| Phenylacetamide Derivative 3d | PC-12 | 0.6 ± 0.08 | researchgate.nettbzmed.ac.ir |

| Phenylacetamide Derivative 3c | MCF-7 | 0.7 ± 0.08 | researchgate.nettbzmed.ac.ir |

| Phenylacetamide Derivative 3d | MCF-7 | 0.7 ± 0.4 | researchgate.nettbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80 | nih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | 100 | nih.govnih.gov |

In Silico Screening for Potential Anti-Cancerous Drug Development

In silico methods, such as molecular docking and quantitative structure-activity relationship (2D-QSAR) studies, are integral to modern drug discovery, allowing for the efficient screening of vast compound libraries to identify potential therapeutic agents. acs.orgimist.ma Phenylacetamide derivatives have been the subject of numerous computational studies to predict their anti-cancer potential and elucidate their mechanisms of action at a molecular level. acs.orgacgpubs.org These studies often involve docking the compounds into the active sites of key proteins involved in cancer progression. bohrium.comresearchgate.net

Molecular docking simulations have explored the interaction of N-phenylacetamide derivatives with various biological targets. acs.orgbohrium.com For example, studies have shown that these compounds can bind to the minor groove of DNA, an interaction that can interfere with DNA replication and transcription, leading to cell death. acs.org The binding affinities, often expressed as a docking score or binding energy (kcal/mol), indicate the stability of the compound-target complex. bohrium.com

Other identified targets for N-phenylacetamide derivatives and related structures include enzymes and proteins critical for tumor cell survival and proliferation, such as topoisomerase II, NUDT5, HIF-1α, and HER2. acgpubs.orgbohrium.comnih.gov For instance, a series of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives were screened for their anti-proliferative activity, with subsequent molecular docking studies performed against the NUDT5 enzyme, which is a target in breast cancer. bohrium.com One promising compound, NPD-12, exhibited a higher molecular binding energy (−8.3 kcal/mol) than the reference drug, 5-Fluorouracil (−4.6 kcal/mol), suggesting a stronger interaction. bohrium.com Similarly, docking studies of other acetamide derivatives against cancer target proteins like HIF-1α and HER2 have revealed strong binding affinities, with scores ranging from -7.0 to -10.0 kcal/mol. acgpubs.org These in silico findings highlight the potential of the phenylacetamide scaffold in developing novel anti-cancer agents by targeting various key pathways. acgpubs.orgnih.gov

Table 2: Molecular Docking Scores of Acetamide Derivatives Against Cancer-Related Protein Targets

| Derivative | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| NPD-12 | NUDT5 | -8.3 | bohrium.com |

| 5-Fluorouracil (Reference) | NUDT5 | -4.6 | bohrium.com |

| Triazole-phenylacetamide hybrid (3k) | HER2 | -10.0 | acgpubs.org |

| Triazole-phenylacetamide hybrid (3j) | HER2 | -9.6 | acgpubs.org |

| Triazole-phenylacetamide hybrid (3a) | HIF-1α | -8.1 | acgpubs.org |

| Cisplatin (Reference) | HER2 | -3.9 | acgpubs.org |

| Cisplatin (Reference) | HIF-1α | -4.2 | acgpubs.org |

Anti-inflammatory and Analgesic Research within N-Phenylacetamide Derivative Series

The N-phenylacetamide scaffold is a core component of various compounds investigated for anti-inflammatory and analgesic properties. nih.govnih.govproquest.com Inflammation is a complex biological response to harmful stimuli, and its chronic state is implicated in numerous diseases. proquest.com A key enzyme family involved in the inflammatory pathway is cyclooxygenase (COX), which exists in two main isoforms, COX-1 and COX-2. semanticscholar.orgarabjchem.org While COX-1 is responsible for baseline prostaglandin (B15479496) synthesis for gastric protection, COX-2 is typically induced during inflammation and is a primary target for anti-inflammatory drugs. semanticscholar.org

Research has focused on synthesizing N-phenylacetamide and related acetanilide (B955) derivatives as potential inhibitors of COX enzymes. proquest.comsemanticscholar.org Studies have shown that some of these compounds exhibit potent inhibition of both COX-1 and COX-2. semanticscholar.org For example, in a study of indomethacin (B1671933) derivatives featuring an acetamide linker, compound 3e showed the most potent COX-2 inhibition with an IC50 of 0.34 µM. semanticscholar.org In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to assess anti-inflammatory activity. proquest.comsemanticscholar.org In one such study, a derivative, Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate, demonstrated a 61.36% inhibition of inflammation, a result comparable to the standard drug. proquest.com

Beyond COX inhibition, other mechanisms for the anti-inflammatory effects of phenylacetamide derivatives have been explored. A study on a phenylacetamide resveratrol derivative showed it could inhibit the synthesis of nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages. mdpi.com Furthermore, the same derivative was able to reduce the secretion of prostaglandin E2 (PGE2), a potent inflammatory mediator. mdpi.com The analgesic effects of these compounds are often evaluated using methods like the hot-plate test or acetic acid-induced writhing tests in animal models. researchgate.net For example, the compound 2-phenoxy-N-(o-tolyl)acetamide was identified as having the highest analgesic action in one series of synthesized derivatives. proquest.com

Table 3: Anti-inflammatory Activity of Acetanilide Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | % Inhibition of Edema (at 120 min) | Reference |

|---|---|---|

| C1 [2-Phenoxy-N-phenylacetamide] | 42.04 | proquest.com |

| C2 [N-(4-chlorophenyl)-2-phenoxyacetamide] | 46.59 | proquest.com |

| C3 [N-(4-methoxyphenyl)-2-phenoxyacetamide] | 50.00 | proquest.com |

| C4 [N-(4-nitrophenyl)-2-phenoxyacetamide] | 52.27 | proquest.com |

| C5 [2-Phenoxy-N-(o-tolyl)acetamide] | 55.68 | proquest.com |

| C6 [Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate] | 61.36 | proquest.com |

| Diclofenac Sodium (Standard) | 63.63 | proquest.com |

Nematicidal Activity Evaluation against Agricultural Pests

Plant-parasitic nematodes, particularly root-knot nematodes of the genus Meloidogyne, are significant agricultural pests that cause substantial economic losses worldwide by damaging plant root systems. researchgate.netnih.gov The search for new, effective, and environmentally safer nematicides is a continuous effort in crop protection research. nih.govnih.gov This involves screening various chemical compounds for their ability to control nematode populations. nih.gov

The evaluation of potential nematicides typically involves in vitro and in vivo assays. nih.gov A common target species for these evaluations is Meloidogyne incognita, one of the most destructive root-knot nematodes. researchgate.netnih.gov In vitro experiments often assess the direct effect of a compound on the mortality or mobility of the infective second-stage juveniles (J2) of the nematode. nih.gov For instance, research on various plant extracts has demonstrated significant nematicidal activity against M. incognita. researchgate.net Fractions from plants like Anthemis cotula showed up to 95% larval mortality at a 1% concentration after 72 hours. researchgate.net

Further evaluation proceeds to pot tests and field trials to determine a compound's efficacy in a soil environment and its effect on plant health and crop yield. nih.gov For example, the plant volatile trans-2-hexenal (B146799) was evaluated for its activity against M. incognita on tomato plants. nih.gov It showed significant efficacy in reducing nematode infestation while promoting plant growth, with results comparable to or even superior to some commercial nematicides. nih.gov While specific data on this compound is not detailed in the available literature, its evaluation would follow these established protocols to determine its potential as a novel agricultural nematicide.

**Table 4: Nematicidal Activity of Various Plant Extracts Against *Meloidogyne incognita***

| Plant Extract/Fraction | Concentration | Time (hours) | Larval Mortality (%) | Reference |

|---|---|---|---|---|

| Anaphalis nepalensis (Aqueous) | 1% | 72 | 90 | researchgate.net |

| Anaphalis virgata (Aqueous) | 1% | 72 | 94 | researchgate.net |

| Artemisia foetida (Aqueous) | 1% | 72 | 95 | researchgate.net |

| Anthemis cotula (Aqueous) | 1% | 72 | 95 | researchgate.net |

Structure Activity Relationship Sar Studies of 2 2 Hydroxyethylamino N Phenylacetamide and Its Analogues

Influence of the Hydroxyethylamine Moiety on Overall Biological Efficacy and Target Specificity

The 2-(2-hydroxyethylamino) portion of the lead compound is a critical determinant of its biological activity. Modifications to this moiety have been shown to significantly alter potency and selectivity. For instance, in studies of related N-substituted benzomorphan (B1203429) derivatives, which feature a rigid scaffold mimicking the tyramine (B21549) portion of opioid peptides, the nature of the N-substituent plays a pivotal role. mdpi.com Flexible groups at this nitrogen position can reposition themselves, leading to varied pharmacological profiles at different opioid receptors. mdpi.com

In a series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels, even minor alterations to the amino group and its substituents were explored. nih.gov While many significant structural modifications in this region led to a general loss of activity, it underscored the moiety's importance for maintaining interaction with the biological target. nih.gov Further studies on related structures have compared different linkers attached to the nitrogen atom. For example, the inhibitory activity of benzenesulfonamide (B165840) derivatives was found to be sensitive to the linker, with hydrazinyl benzenesulfonamides being more active than their hydrazinyl 2-oxoethylamino benzenesulfonamide counterparts. nih.gov This suggests that both the composition and the length of the side chain extending from the core nitrogen are crucial for optimizing biological efficacy.

Role of Substituents on the N-Phenylacetamide Aromatic Ring System in Modulating Activity

The aromatic N-phenyl ring of the acetamide (B32628) moiety serves as a key site for modification, where the introduction of various substituents can fine-tune the compound's electronic and steric properties, thereby modulating its biological activity.

The electronic nature of substituents on the N-phenyl ring has a profound impact on the biological activity of these compounds. A recurring theme across multiple studies is that electron-withdrawing groups (EWGs) often enhance potency compared to electron-donating groups (EDGs).

In a study of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates as carbonic anhydrase inhibitors, it was noted that the presence of electron-withdrawing groups was more favorable for activity than electron-donating moieties. nih.gov Similarly, research on N-phenylacetamide derivatives containing 4-arylthiazole moieties found that compounds with electron-withdrawing substituents on the benzene (B151609) ring exhibited higher bactericidal activity. mdpi.com This trend was also observed in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer properties, where compounds bearing a nitro group (an EWG) showed a higher cytotoxic effect than those with a methoxy (B1213986) group (an EDG). nih.gov The electron-withdrawing effect can alter the electron density of the entire phenylacetamide ring system, which appears to be fundamental for interactions with key residues in biological targets. nih.gov

| Compound Series | Electron-Withdrawing Group (EWG) Example | Electron-Donating Group (EDG) Example | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates | -SO2NH2 | Not specified, general trend | EWG presence is more favorable for carbonic anhydrase inhibition. | nih.gov |

| N-phenylacetamide derivatives with 4-arylthiazole | -F, -Cl, -Br, -CF3 | Not specified, general trend | EWG-substituted compounds show higher bactericidal activity. | mdpi.com |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | -NO2 | -OCH3 (methoxy) | Nitro-substituted compounds demonstrated higher cytotoxic effect. | nih.gov |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | -CN, -NO2, -CF3 | -CH3 | Electronic properties of the substituent affect interactions with the target's binding domain. | nih.gov |

The position of a substituent on the aromatic ring (ortho, meta, or para) is often as crucial as its electronic nature. Different positional isomers can adopt distinct conformations within a binding pocket, leading to significant variations in biological potency.

For a series of 2,3-dioxoindolin-N-phenylacetamide derivatives, the position of a chloro substituent significantly influenced inhibitory activity against certain phosphatases, with the observed order of activity being ortho > para > meta. researchgate.net In the context of antibacterial N-phenylacetamide derivatives, substitution at the 4-position (para) of the benzene ring was generally found to increase bactericidal activity, while substitution at the 3-position (meta) was less favorable. mdpi.com Studies on ketamine ester analogues also revealed that 2- (ortho) and 3- (meta) substituted compounds were generally more active than their 4- (para) substituted counterparts. mdpi.com A particularly striking example comes from research on N-phenethylnorhydromorphone, where moving a nitro substituent from the para- to the meta-position converted a potent agonist into an antagonist. mdpi.com

| Compound Series | Substituent | Positional Effect on Activity | Reference |

|---|---|---|---|

| 2,3-Dioxoindolin-N-phenylacetamide derivatives | Chloro (-Cl) | Activity order: ortho > para > meta for CDC25B inhibition. | researchgate.net |

| N-phenylacetamide derivatives with 4-arylthiazole | -F, -Cl, -Br, -CF3 | 4-position (para) is favorable for bactericidal activity; 3-position (meta) is not. | mdpi.com |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | -NO2 | Para-nitro compound was most active against MCF-7 cell line. | nih.gov |

| Aromatic Ring-Substituted Ketamine Esters | -Cl, -Me, -OMe, -CF3, -OCF3 | 2- (ortho) and 3- (meta) substituted compounds were generally more active than 4- (para) substituted ones. | mdpi.com |

| N-phenethylnorhydromorphone analogues | -NO2 | Shift from para to meta position changed compound from a potent MOR agonist to an antagonist. | mdpi.com |

Impact of Bridging Linkers and Ancillary Heterocyclic Rings on Bioactivity Profiles

For example, the synthesis of N-phenylacetamide derivatives that incorporate a 1,2,3-triazole ring has been explored. rsc.orgrsc.org The triazole ring acts as a stable linker and pharmacophore that can engage in specific interactions, such as π-π stacking, with biological targets. rsc.org In another approach, the introduction of a 4-arylthiazole moiety to the N-phenylacetamide structure yielded compounds with significant antibacterial activity. mdpi.com The thiazole (B1198619) ring system is a known pharmacophore in various biologically active molecules. mdpi.com Similarly, linking an isatin (B1672199) (indole-2,3-dione) heterocycle to the N-phenylacetamide core via a sulfonamide linker created potent carbonic anhydrase inhibitors. nih.gov The choice of the bridging unit itself is also critical; for instance, derivatives linked to hydrazinyl benzenesulfonamides were found to be more active than those linked via hydrazinyl 2-oxoethylamino benzenesulfonamide structures. nih.gov

| Ancillary Ring/System | Core Structure | Resulting Biological Activity Profile | Reference |

|---|---|---|---|

| 1,2,3-Triazole | N-phenylacetamide | Antifungal activity. | rsc.orgrsc.org |

| 4-Arylthiazole | N-phenylacetamide | Antibacterial activity against Xanthomonas species. | mdpi.com |

| Isatin (Indole-2,3-dione) | N-phenylacetamide | Inhibition of human carbonic anhydrase isoforms. | nih.gov |

| Phenoxy, Chalcone, Indole, Quinoline | Acetamide | Wide range of pharmacological activities including antimicrobial and analgesic. | nih.gov |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov These mathematical models are valuable for predicting the activity of novel chemical entities, guiding lead optimization, and screening large compound libraries. nih.gov

For N-phenylacetamide analogues, QSAR models have been successfully developed and applied. In one study, 2D-QSAR models were built to correlate the structural features of isatin N-phenylacetamide based sulphonamides with their inhibitory activity against human carbonic anhydrase (hCA) IX and XII. nih.gov These models provided a mathematical framework to understand the SAR data and guide future structural optimization efforts. nih.gov Another related approach, Quantitative Structure-Retention Relationships (QSRR), has been used to predict the biological properties of N-substituted-2-phenylacetamide derivatives based on their chromatographic behavior, which serves as a proxy for lipophilicity. researchgate.net The development of robust QSAR models relies on a dataset of compounds with well-defined structural variations and consistently measured biological data. brieflands.com These models can range from simple linear equations to complex machine learning algorithms, all aimed at creating a predictive tool to accelerate the discovery of new, more potent compounds. jocpr.com

Computational and Theoretical Investigations of 2 2 Hydroxyethylamino N Phenylacetamide

Molecular Docking Simulations for Predicting Ligand-Target Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for estimating the binding affinity and interaction patterns between a potential drug candidate and its biological target.

The process for 2-(2-Hydroxyethylamino)-N-phenylacetamide would involve:

Preparation of Receptor and Ligand: A 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the active site of the receptor, and various conformations are sampled. semanticscholar.org A scoring function calculates the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. semanticscholar.org

Analysis of Results: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Studies on similar N-phenylacetamide derivatives have shown their potential to bind to various enzymes. For instance, different acetamide (B32628) derivatives have been docked against targets like the COX-2 enzyme to assess anti-inflammatory potential and against bacterial proteins to evaluate antimicrobial activity. semanticscholar.orgorientjchem.org For this compound, the hydroxyl and amide groups would be expected to form critical hydrogen bonds within a target's active site.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Hydrogen Bonds |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | 2 (with Ser530, Arg120) |

| Epidermal Growth Factor Receptor (EGFR) Kinase | -7.9 | Met793, Asp855, Lys745 | 3 (with Met793, Asp855) |

| E. coli DNA Gyrase B | -7.2 | Asp73, Asn46, Gly77 | 2 (with Asp73) |

Molecular Dynamics (MD) Simulations for Analyzing Ligand-Protein Complex Stability and Conformations

Following molecular docking, Molecular Dynamics (MD) simulations are performed to study the physical movements of atoms and molecules in the complex over time. This provides insights into the stability and conformational changes of the ligand-protein system in a simulated physiological environment. aip.org

For a complex of this compound and a target protein, an MD simulation would track the trajectory of each atom over a period of nanoseconds. Key analyses include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable RMSD value over time suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding.

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions identified in docking.

MD simulations on related acetamide derivatives have been used to confirm the stability of their interactions with target receptors, validating the initial docking results. nih.govnih.gov

| Metric | Typical Value Range | Interpretation for a Stable Complex |

|---|---|---|

| Protein RMSD | 1-3 Å | The value plateaus after an initial equilibration period, indicating the protein structure is stable. |

| Ligand RMSD | < 2 Å (relative to protein) | The ligand remains stably bound within the active site without large fluctuations. |

| Hydrogen Bonds | Occupancy > 50% | Key hydrogen bonds identified in docking persist for a majority of the simulation time. |

Density Functional Theory (DFT) Calculations for Elucidating Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com Unlike docking or MD, which focus on intermolecular interactions, DFT provides detailed information about the intrinsic properties of a single molecule, such as this compound. researchgate.netnih.gov

Analysis of Electronic Structure and Charge Distribution (e.g., Mulliken Charge)

DFT calculations can determine the distribution of electronic charge across the atoms of a molecule. Mulliken charge analysis assigns a partial charge to each atom, revealing the electrophilic and nucleophilic sites. For this compound, this analysis would likely show negative charges on the oxygen and nitrogen atoms, making them key sites for hydrogen bonding and interaction with receptors.

Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability; a larger gap implies higher stability. |

| Mulliken Charge on Carbonyl Oxygen | -0.55 e | Highlights a strongly electronegative site, likely to act as a hydrogen bond acceptor. |

| Mulliken Charge on Hydroxyl Hydrogen | +0.45 e | Highlights a strongly electropositive site, likely to act as a hydrogen bond donor. |

Conformational Analysis and Energy Landscapes

A molecule can exist in various three-dimensional shapes, or conformations, due to the rotation around its single bonds. DFT can be used to calculate the potential energy of these different conformations. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be mapped out. This analysis identifies the most stable, low-energy conformation of this compound, which is crucial for accurate molecular docking studies.

Virtual Screening Methodologies for the Identification of Novel Lead Compounds

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net If this compound were identified as a hit compound, virtual screening could be used to find other, potentially more potent, compounds with a similar scaffold.

The process typically involves:

Library Preparation: A large database of compounds (e.g., ZINC, ChEMBL) is selected.

Filtering: The library is filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) to remove non-drug-like molecules.

High-Throughput Docking: The remaining compounds are docked into the active site of the target protein.

Hit Selection: Compounds are ranked based on their docking scores, and the top-ranking molecules are selected for further experimental testing. nih.gov

This methodology allows for the rapid and cost-effective evaluation of millions of potential drug candidates.

In Silico Prediction of Pharmacological Properties and Metabolic Tendencies

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. nih.govspringernature.com These predictions are vital for identifying potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. researchgate.net Web-based platforms like SwissADME and admetSAR can predict a wide range of properties for this compound based on its chemical structure. sci-hub.ru

Key predicted properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption predict how well the compound is absorbed from the gut.

Distribution: Plasma protein binding and blood-brain barrier penetration are estimated.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes is predicted, which is crucial for assessing potential drug-drug interactions.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and other toxicities are provided.

| Category | Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|---|

| Physicochemical | Molecular Weight | 194.23 g/mol | Complies with Lipinski's rule (<500) |

| LogP (Lipophilicity) | 0.85 | Indicates good solubility and permeability balance | |

| Water Solubility | Highly Soluble | Favorable for formulation and absorption | |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal barrier | |

| Distribution | Blood-Brain Barrier Permeant | No | Unlikely to cross into the central nervous system |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway | |

| Toxicity | Ames Toxicity | Non-mutagenic | Low risk of causing genetic mutations |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Derivatization Strategies and Lead Optimization Based on the 2 2 Hydroxyethylamino N Phenylacetamide Scaffold

Rational Design Principles for the Development of Novel Analogues

The rational design of new analogues of 2-(2-hydroxyethylamino)-N-phenylacetamide is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies and the application of bioisosteric replacements. The goal is to systematically modify the core structure to improve its interaction with biological targets and optimize its drug-like properties.

The this compound scaffold offers several points for modification: the phenyl ring, the acetamide (B32628) linker, and the N-(2-hydroxyethyl)amino side chain. Each of these regions can be systematically altered to probe the chemical space and identify key structural features that govern biological activity.

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies on this compound itself are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on closely related N-phenylacetamide derivatives. For instance, research on N-phenylacetamide analogs has demonstrated that substitutions on the phenyl ring can significantly impact biological activity. nih.gov The nature and position of these substituents can influence potency, selectivity, and metabolic stability.

Bioisosteric Replacement Strategies:

Modification of the Hydroxyl Group: The primary alcohol of the hydroxyethylamino moiety is a key site for modification. It can act as a hydrogen bond donor and acceptor, and its presence influences the compound's polarity and solubility. Bioisosteric replacements for the hydroxyl group can include:

Fluorine: Replacement of the hydroxyl group with a fluorine atom can block metabolic oxidation at that position and may improve binding affinity due to the unique electronic properties of fluorine. cambridgemedchemconsulting.com

Amine: Substitution with a primary or secondary amine can introduce a basic center, altering the compound's pKa and potential for salt formation, which can in turn affect solubility and formulation possibilities. cd-bioparticles.com

Thiol: A thiol group can serve as a hydrogen bond donor and may introduce new interactions with the target protein. nih.gov

Small Alkoxy Groups (e.g., methoxy): These groups can eliminate the hydrogen bond donating capacity while maintaining some hydrogen bond accepting ability, which can be used to probe the importance of this interaction.

Modification of the Amino Group: The secondary amine in the hydroxyethylamino side chain is another critical point for derivatization. It can be involved in hydrogen bonding and salt bridge formation. Potential modifications include:

N-Alkylation/N-Arylation: Introduction of small alkyl or aryl groups can modulate lipophilicity and steric bulk, potentially leading to improved target engagement or altered pharmacokinetic properties.

Acylation: Acylation of the secondary amine to form amides or sulfonamides can introduce additional hydrogen bonding features and alter the electronic properties of the side chain.

By systematically applying these rational design principles, medicinal chemists can generate a focused library of analogues with a higher probability of exhibiting improved biological activity and drug-like properties.

Synthetic Diversification Approaches for Library Generation

The generation of a diverse library of this compound analogues is crucial for thorough SAR exploration. This can be achieved through various synthetic strategies that allow for the introduction of a wide range of functional groups at different positions of the scaffold.

A common synthetic route to the core scaffold involves the reaction of an appropriately substituted aniline (B41778) with a haloacetyl chloride, followed by nucleophilic substitution with 2-(2-hydroxyethylamino)ethanol. Diversification can be introduced at multiple stages of this synthesis.

Diversification of the Phenyl Ring:

A library of analogues with diverse substitutions on the phenyl ring can be readily synthesized by starting with a variety of commercially available anilines. These anilines can bear different substituents, such as halogens, alkyl, alkoxy, nitro, or cyano groups, at various positions (ortho, meta, para). wikipedia.orgresearchgate.net

Diversification of the Acetamide Linker:

While the acetamide linker is a core feature, its nitrogen atom can be a point of modification. N-alkylation can be achieved under basic conditions using various alkylating agents. cambridgemedchemconsulting.com

Diversification of the N-(2-Hydroxyethyl)amino Side Chain:

The N-(2-hydroxyethyl)amino side chain offers multiple opportunities for synthetic diversification.

O-Alkylation/O-Acylation of the Hydroxyl Group: The hydroxyl group can be readily alkylated or acylated using standard synthetic methodologies to introduce a variety of ether and ester functionalities. This allows for the exploration of the impact of steric bulk and electronic properties at this position.

Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization through reductive amination or amide bond formation, respectively.

Derivatization of the Secondary Amine: The secondary amine can be subjected to a wide range of reactions, including:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce a variety of alkyl substituents.

Acylation: Treatment with acyl chlorides or anhydrides can yield a series of amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides can produce sulfonamide analogues.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates can lead to the formation of urea or thiourea derivatives, introducing different hydrogen bonding patterns.

Combinatorial and Parallel Synthesis:

To efficiently generate a large library of analogues, combinatorial and parallel synthesis techniques can be employed. By using a matrix approach where different anilines are reacted with a set of derivatizing agents for the hydroxyethylamino side chain, a large number of distinct compounds can be synthesized in a time-efficient manner. wikipedia.org

A representative synthetic scheme for the diversification of the this compound scaffold is presented below:

Identification and Prioritization of Promising Lead Compounds for Advanced Development

Following the synthesis of a library of this compound analogues, the next critical step is to identify and prioritize the most promising lead compounds for further development. This process involves a multi-tiered screening cascade that evaluates compounds based on their biological activity, selectivity, and drug-like properties.

Screening for Biological Activity:

The initial step involves screening the entire library of synthesized compounds in a primary assay relevant to the intended therapeutic target. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based functional assay. The goal of this primary screen is to identify "hits" – compounds that exhibit a desired level of activity at a specific concentration.

For example, if the target is a specific enzyme, the IC50 (half-maximal inhibitory concentration) would be determined for each compound.

Table 1: Hypothetical Primary Screening Data for a Library of this compound Analogues

| Compound ID | R1 (Phenyl Substitution) | R2 (N-substitution) | R3 (O-substitution) | Primary Assay (IC50, µM) |

| Lead-001 | H | H | H | 15.2 |

| Lead-002 | 4-Cl | H | H | 5.8 |

| Lead-003 | 4-OCH3 | H | H | 25.1 |

| Lead-004 | H | CH3 | H | 12.5 |

| Lead-005 | H | H | COCH3 | 8.3 |

| Lead-006 | 4-Cl | H | COCH3 | 2.1 |

Secondary and Selectivity Screening:

Hits from the primary screen are then subjected to secondary assays to confirm their activity and assess their selectivity. Selectivity is a crucial parameter, as compounds that are highly potent but non-selective are likely to have off-target effects and associated toxicities. For instance, if the target is a specific kinase, the compounds would be tested against a panel of related kinases to determine their selectivity profile.

In Vitro ADME/Tox Profiling:

Promising compounds with good potency and selectivity are then evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for toxicity (Tox). Early assessment of these properties is essential to identify compounds with favorable drug-like characteristics and to flag potential liabilities.

Key in vitro ADME/Tox assays include:

Solubility: Determining the aqueous solubility of the compounds.

Permeability: Assessing the ability of the compounds to cross cell membranes, often using Caco-2 or PAMPA assays.

Metabolic Stability: Evaluating the stability of the compounds in the presence of liver microsomes or hepatocytes to predict their metabolic clearance.

Cytochrome P450 (CYP) Inhibition: Testing for inhibition of major CYP enzymes to assess the potential for drug-drug interactions.

Cytotoxicity: Determining the toxicity of the compounds against various cell lines.

Data Analysis and Lead Prioritization:

Table 2: Multi-Parameter Prioritization of Lead Compounds

| Compound ID | Potency (IC50, µM) | Selectivity (Fold vs. Off-target) | Metabolic Stability (t1/2, min) | Cytotoxicity (CC50, µM) |

| Lead-002 | 5.8 | 15 | 25 | > 50 |

| Lead-005 | 8.3 | 25 | 45 | > 50 |

| Lead-006 | 2.1 | > 50 | 60 | > 50 |

Based on the hypothetical data in Table 2, Lead-006 would be prioritized for further optimization and in vivo studies due to its superior potency, excellent selectivity, and favorable metabolic stability and cytotoxicity profile.

The iterative process of rational design, synthetic diversification, and rigorous screening allows for the systematic optimization of the this compound scaffold, ultimately leading to the identification of high-quality lead compounds with the potential to become novel therapeutic agents.

Advanced Analytical Methodologies for Characterization and Quantitative Determination of 2 2 Hydroxyethylamino N Phenylacetamide in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural determination of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecular structure of 2-(2-Hydroxyethylamino)-N-phenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For the related compound N-(2-Hydroxyethyl)-2-phenylacetamide, the following spectral data has been reported:

¹H NMR (300 MHz, CDCl₃): δ 7.52 – 7.11 (m, 5H), 5.54 (s, 1H), 4.25 – 4.01 (m, 1H), 3.55 – 3.40 (m, 2H) ppm. semanticscholar.org

¹³C NMR (75 MHz, CDCl₃): δ 171.6, 135.3, 129.4, 129.0, 128.7, 127.4, 63.3, 43.7, 41.2 ppm. semanticscholar.org

Interactive Data Table: Predicted NMR Data for this compound based on Analogous Compounds

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 7.6 (m) | 120 - 140 |

| NH (amide) | 8.0 - 9.0 (br s) | - |

| CH₂ (acetamide) | ~3.5 (s) | ~45 |

| NH (amino) | Variable | - |

| CH₂ (aminoethyl) | ~2.8 (t) | ~50 |

| CH₂ (hydroxyethyl) | ~3.7 (t) | ~60 |

| OH | Variable | - |

| C=O (amide) | - | ~170 |

Note: This is a predicted table based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its elemental composition. An MS2 mass spectrum for 2-Hydroxy-N-phenylacetamide has been recorded, confirming its molecular structure through fragmentation analysis. massbank.eu The exact mass of the protonated molecule [M+H]⁺ would be a key identifier.

Interactive Data Table: HRMS Data for 2-Hydroxy-N-phenylacetamide

| Parameter | Value | Reference |

| Accession | MSBNK-BAFG-CSL2311109577 | massbank.eu |

| InChIKey | PJFNNMFXEVADGK-UHFFFAOYSA-N | massbank.eu |

| Spectrum Type | MS2 | massbank.eu |

Further detailed fragmentation data would be available in the referenced MassBank record.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl ring in this compound. The phenylacetamide moiety is expected to exhibit characteristic absorption bands in the UV region. For the parent compound, N-phenylacetamide, UV/Visible spectral data is available, showing absorption maxima that can be used as a reference. nist.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the amide group, and the C-N stretching vibrations, as well as bands corresponding to the aromatic ring. nih.govnist.gov For the related compound N-phenylacetamide, characteristic IR absorption bands have been identified. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for N-Phenylacetamide Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amide) | 3300 - 3100 |

| O-H Stretch (alcohol) | 3500 - 3200 (broad) |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic) | 3000 - 2850 |

| C=O Stretch (amide I) | 1680 - 1630 |

| N-H Bend (amide II) | 1640 - 1550 |

| C-N Stretch | 1400 - 1000 |

| C=C Stretch (aromatic) | 1600 - 1450 |

Note: This table is based on general IR spectroscopy principles and data for related compounds. nih.govekb.eg

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For N-phenylacetamide derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes.

While a specific HPLC method for this compound is not detailed in the provided search results, a general method for related compounds involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape and mass spectrometry compatibility. sielc.comsielc.com The retention time of the compound would be a key parameter for its identification and quantification. The purity of the compound can be assessed by the presence of a single major peak and the absence of significant impurity peaks in the chromatogram.

Interactive Data Table: General HPLC Parameters for N-Phenylacetamide Derivatives

| Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 40 °C) |

Note: These are general parameters and would need to be optimized for the specific analysis of this compound. sielc.comsielc.com

Crystallographic Studies for Definitive Three-Dimensional Structure Determination

While no specific crystallographic data for this compound was found in the search results, studies on related N-phenylacetamide derivatives have been reported. researchgate.netresearchgate.netiucr.org These studies reveal key structural features, such as the planarity of the amide group and the dihedral angles between the phenyl ring and the acetamide (B32628) plane. researchgate.net Such information is crucial for understanding the molecule's shape and potential intermolecular interactions in the solid state. Obtaining single crystals of this compound of sufficient quality would be a prerequisite for its crystallographic analysis.

Future Perspectives and Emerging Research Avenues for 2 2 Hydroxyethylamino N Phenylacetamide

Exploration of Novel Therapeutic Applications beyond Established Areas

The future research trajectory for 2-(2-Hydroxyethylamino)-N-phenylacetamide is poised for expansion into novel therapeutic domains, moving beyond the currently investigated areas for its structural analogs. The exploration of its efficacy in neurodegenerative diseases and as a kinase inhibitor presents particularly promising avenues.

The role of neuroinflammation in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease is increasingly recognized. mdpi.comresearchgate.netmdpi.comresearchgate.net Research into related acetamide (B32628) compounds, such as N,N-dimethylacetamide, has demonstrated a significant suppression of inflammatory mediators in in-vitro and ex-vivo models of Alzheimer's disease. researchgate.netnih.gov These findings suggest that this compound, with its distinct chemical structure, could be investigated for its potential to modulate neuroinflammatory pathways. Future studies could focus on its ability to inhibit the production of pro-inflammatory cytokines and its impact on microglial activation, key events in the progression of neurodegenerative conditions.

Furthermore, the vast and therapeutically significant landscape of protein kinases offers another fertile ground for investigation. nih.gov Protein kinases are pivotal in cellular signaling and their dysregulation is a hallmark of many diseases, most notably cancer. nih.govnih.gov The N-phenylacetamide scaffold is a recurring motif in a number of kinase inhibitors. nih.govnih.gov Therefore, a systematic screening of this compound against a panel of kinases could uncover novel inhibitory activities. Such a discovery would open up new possibilities for its development as a targeted therapy, potentially in oncology or inflammatory diseases.

| Potential Novel Application | Rationale | Key Research Focus |

| Neurodegenerative Diseases | The acetamide scaffold has shown anti-inflammatory effects in models of neurodegeneration. researchgate.netnih.gov | Investigation of its impact on neuroinflammatory markers and microglial activation. |

| Kinase Inhibition | The N-phenylacetamide core is present in known kinase inhibitors. nih.govnih.gov | High-throughput screening against a broad panel of protein kinases to identify novel targets. |

Integration with Combination Therapies for Enhanced Efficacy

To amplify its therapeutic potential, the integration of this compound into combination therapy regimens is a critical area for future research. This approach could lead to synergistic effects, overcome drug resistance, and potentially allow for lower, less toxic doses of accompanying agents.

In the realm of oncology, where combination therapies are standard of care, this compound could be explored alongside established chemotherapeutic agents. For instance, studies on N-phenylacetamide derivatives have indicated potential as anticancer agents. dovepress.com Combining this compound with a drug like paclitaxel (B517696) could be investigated. The development of nanoparticle delivery systems for paclitaxel has been shown to improve its therapeutic index, and a co-formulation with our compound of interest could be a promising strategy. nih.gov Similarly, a combination with doxorubicin (B1662922), another widely used chemotherapy drug, could be explored, particularly in the context of breast cancer treatment where such combinations have been studied. dovepress.com

Another intriguing possibility lies in its combination with inhibitors of carbonic anhydrase (CA). Certain N-phenylacetamide-based sulfonamides have demonstrated potent CA inhibitory activity. nih.gov Given that CA IX and XII are tumor-associated isoforms, combining a CA inhibitor with a compound like this compound, should it exhibit anticancer properties, could offer a dual-pronged attack on cancer cells. nih.gov

| Combination Partner | Therapeutic Area | Rationale for Combination |

| Paclitaxel | Cancer | Potential for synergistic anticancer effects and improved therapeutic index through co-delivery systems. nih.gov |

| Doxorubicin | Cancer | Exploring enhanced efficacy in cancers like breast cancer where doxorubicin is a standard treatment. dovepress.com |

| Carbonic Anhydrase Inhibitors | Cancer | Targeting tumor-associated carbonic anhydrase isoforms in conjunction with potential cytotoxic effects. nih.gov |

Development of Advanced Delivery Systems for Targeted Research Applications

The development of advanced delivery systems for this compound is paramount to enhancing its potential therapeutic utility. Such systems can improve solubility, prolong circulation time, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and minimizing off-target effects.

Liposomal formulations represent a versatile platform for drug delivery. nih.govsemanticscholar.org These lipid-based nanoparticles can encapsulate both hydrophilic and lipophilic compounds, making them suitable for a wide range of drugs. For this compound, encapsulation within liposomes could enhance its stability and allow for controlled release. nih.govsemanticscholar.org The surface of these liposomes can also be modified with ligands for targeted delivery to specific cell types, a strategy that has been successfully employed for various anticancer and anti-inflammatory drugs. nih.gov